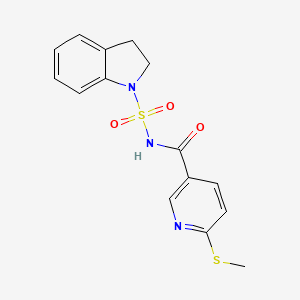

N-(2,3-Dihydroindol-1-ylsulfonyl)-6-methylsulfanylpyridine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2,3-dihydroindol-1-ylsulfonyl)-6-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c1-22-14-7-6-12(10-16-14)15(19)17-23(20,21)18-9-8-11-4-2-3-5-13(11)18/h2-7,10H,8-9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOLXRMYUWPBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)C(=O)NS(=O)(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydroindol-1-ylsulfonyl)-6-methylsulfanylpyridine-3-carboxamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which is a well-established procedure for creating indole derivatives . This method involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core. The subsequent steps include sulfonylation and carboxamidation to introduce the sulfonyl and carboxamide groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been reported to accelerate the Fischer indole synthesis, reducing reaction times significantly . Additionally, the availability of commercially accessible starting materials such as aryl hydrazines, ketones, and alkyl halides facilitates the large-scale production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

N-(2,3-Dihydroindol-1-ylsulfonyl)-6-methylsulfanylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

N-(2,3-Dihydroindol-1-ylsulfonyl)-6-methylsulfanylpyridine-3-carboxamide is a compound that has attracted attention in various scientific research applications due to its potential biological activities. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 379.4 g/mol. Its structure features a pyridine ring, an indole moiety, and a sulfonamide group, which are crucial for its biological activity.

Anticancer Research

Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound inhibits the proliferation of breast cancer cells with an IC50 value around 10 µM, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Studies

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, making it a candidate for treating chronic inflammatory diseases.

Antimicrobial Activity

Some derivatives of this compound have demonstrated antimicrobial properties against specific bacterial strains, highlighting its potential use in treating infections.

Case Study 1: Anticancer Activity

In a study focused on breast cancer cells, researchers observed a dose-dependent decrease in cell viability when treated with this compound. The study reported an IC50 value of approximately 10 µM, indicating significant potency against cancer cells.

Case Study 2: Anti-inflammatory Mechanism

Another investigation examined the anti-inflammatory effects of the compound. It was found to significantly reduce TNF-alpha and IL-6 levels in vitro, suggesting a mechanism through which it could be beneficial for conditions characterized by chronic inflammation.

Mecanismo De Acción

The mechanism of action of N-(2,3-Dihydroindol-1-ylsulfonyl)-6-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural Analogues from the Benzamide Series (B1–B11)

The benzamide derivatives reported in Journal of Applied Pharmaceutical Science (2020) share a dihydroindenyl carboxamide core but differ in substituents on the benzamide ring (Figure 3, ). Key comparisons include:

Key Observations :

- Substituent Position : Methoxy groups at the para-position (B4, 85.10% yield) and meta-position (B3, 86.25%) result in higher yields than ortho-substituted analogs (B2, 34.38%), likely due to steric hindrance in the latter .

- Halogenation : Fluorine substitution (B5, 99.12%) improves yield compared to bulkier halogens like bromine (B7, 53.76%), suggesting steric and electronic factors influence reaction efficiency .

- halogen) is critical for activity, as seen in related sulfonamide-pyridine hybrids .

The target compound differs structurally by replacing the dihydroindenyl group with a dihydroindolylsulfonyl moiety and substituting the benzamide with a pyridine-carboxamide scaffold. These modifications may enhance solubility or target selectivity compared to B1–B11.

Pyridinesulfonamide Hybrids (Compound 26)

The pyridinesulfonamide derivative N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 26, ) shares the sulfonamide-pyridine core with the target compound but features a dichlorophenyl carbamoyl group and a trimethylpyrazole substituent.

Table 2: Comparative Analysis of Sulfonamide-Pyridine Derivatives

| Parameter | Target Compound | Compound 26 (Molecules, 2015) |

|---|---|---|

| Core Structure | 6-Methylsulfanylpyridine-3-carboxamide | 4-(Trimethylpyrazole)-3-pyridinesulfonamide |

| Sulfonamide Group | 2,3-Dihydroindol-1-ylsulfonyl | 3,4-Dichlorophenylcarbamoyl |

| Synthesis Yield | Not reported | 55% |

| Spectroscopic Data | Not available | IR: 1727 cm⁻¹ (C=O), NMR: δ 9.40 (NH) |

| Biological Relevance | Hypothesized cytotoxicity (based on analogs) | Enzyme inhibition or receptor targeting |

Key Observations :

- Synthetic Complexity : Compound 26’s moderate yield (55%) highlights challenges in synthesizing multi-substituted pyridines, a hurdle that may also apply to the target compound .

Substituent-Driven Activity Trends

- Methylsulfanyl vs.

- Dihydroindolyl vs. Dihydroindenyl : The dihydroindolylsulfonyl group introduces a fused aromatic system, which may increase π-π stacking interactions with biological targets compared to the dihydroindenyl group in B1–B11 .

Actividad Biológica

N-(2,3-Dihydroindol-1-ylsulfonyl)-6-methylsulfanylpyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C13H14N2O2S2

- Molecular Weight : 298.39 g/mol

- IUPAC Name : this compound

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in various models, suggesting its utility in treating inflammatory diseases.

- Antimicrobial Effects : Studies have reported moderate antimicrobial activity against a range of bacterial strains, indicating its potential as an antibacterial agent.

- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, pointing towards its potential role in cancer therapy.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in disease pathways, further supporting its therapeutic potential.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Inhibition of Pro-inflammatory Cytokines : The compound may modulate the expression of cytokines involved in inflammatory responses.

- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial activity could be attributed to interference with bacterial cell wall synthesis or function.

Table 1: Summary of Biological Activities

Case Study Analysis

A notable case study involved the evaluation of this compound's effects on a murine model of rheumatoid arthritis. The study demonstrated significant reductions in joint swelling and inflammatory markers when treated with the compound compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.